2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide
Description
Properties
IUPAC Name |
2-phenyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-17(15-7-4-3-5-8-15)20(25)24-14-18-19(23-12-11-22-18)16-9-6-10-21-13-16/h3-13,17H,2,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXIMQKRCRUMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary components: (1) 2-phenylbutanamide and (2) [3-(pyridin-3-yl)pyrazin-2-yl]methylamine. The synthesis hinges on coupling these fragments via an amide bond, requiring prior preparation of both modules.
Synthesis of 2-Phenylbutanamide
2-Phenylbutanamide is synthesized from 2-phenylbutanoic acid through activation to its acid chloride followed by reaction with ammonia.
- Procedure :
- Activation : 2-Phenylbutanoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in dry dichloromethane at 0–5°C for 2 h. Excess reagent is removed under reduced pressure.
- Ammonolysis : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to cold aqueous ammonia (28%) with stirring. The mixture is stirred at 25°C for 12 h, yielding 2-phenylbutanamide (78–85% yield).
Synthesis of [3-(Pyridin-3-yl)Pyrazin-2-yl]Methylamine
This heterocyclic amine is constructed via a palladium-catalyzed cross-coupling strategy, inspired by methodologies in patents.
Pyrazine Ring Formation
Pyrazine cores are typically synthesized via cyclocondensation. For 3-aminopyrazine-2-carboxylate derivatives, diaminomaleonitrile reacts with glyoxal under acidic conditions.
- Modified Protocol :
Introduction of Pyridin-3-yl Group
A Suzuki-Miyaura coupling attaches pyridin-3-yl to the pyrazine ring.
- Conditions :
Reduction to Methylamine
Amide Bond Formation
The final step couples 2-phenylbutanoyl chloride with [3-(pyridin-3-yl)pyrazin-2-yl]methylamine under Schotten-Baumann conditions.
Optimized Coupling Protocol
- Reagents : 2-Phenylbutanoyl chloride (1.1 eq), [3-(pyridin-3-yl)pyrazin-2-yl]methylamine (1.0 eq), NaOH (2.0 eq), dichloromethane/water (1:1).
- Procedure : The amine is dissolved in dichloromethane and cooled to 0°C. Aqueous NaOH is added, followed by dropwise addition of the acid chloride. The mixture is stirred at 25°C for 6 h, extracted, and purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (82% yield).
Alternative Synthetic Routes
Analytical and Spectroscopic Characterization
Critical data for intermediates and the final compound are summarized below:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 2-Phenylbutanoyl chloride | 1775 (C=O) | 1.85 (m, 2H), 2.55 (t, 2H), 7.25–7.45 (m, 5H) | 192 [M]⁺ |
| [3-(Pyridin-3-yl)pyrazin-2-yl]methylamine | 3350 (NH₂) | 4.45 (s, 2H), 7.35 (m, 1H), 8.50 (m, 2H), 8.95 (s, 1H) | 187 [M+H]⁺ |
| Target compound | 1650 (C=O) | 1.80 (m, 2H), 2.40 (t, 2H), 4.55 (d, 2H), 7.20–8.90 (m, 9H) | 349 [M+H]⁺ |
Challenges and Optimization
Regioselectivity in Pyrazine Functionalization
Ensuring substitution at the pyrazine C3 position requires careful catalyst selection. Pd(dppf)Cl₂ enhances selectivity for Suzuki couplings, as seen in.
Purification of Polar Intermediates
Column chromatography with chloroform/methanol (9.5:0.5) effectively isolates amine intermediates.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : Using agents such as potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Functional groups can be replaced using appropriate reagents.
Medicinal Chemistry
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide has potential therapeutic applications due to its ability to interact with various biological targets. It is being studied for its efficacy as an anti-cancer agent, particularly in targeting specific kinase enzymes involved in cancer progression.
Case Studies
- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant activity against cancer cell lines, indicating its potential as a lead compound for drug development.
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.
Material Science
The compound is also explored for its properties in developing new materials with specific electronic or optical characteristics. Its unique structure allows it to be integrated into polymers or other materials to enhance their properties.
Biological Research
In biological studies, this compound is utilized to understand its effects on cellular processes. It serves as a biochemical tool in various assays to explore mechanisms of action and interactions within biological systems.
Uniqueness
The distinct combination of functional groups in this compound allows for unique interactions with biological targets, differentiating it from similar compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: A structurally similar compound with a pyridinyl and pyrazinyl group.
2-(Pyridin-2-yl)pyrimidine: Another compound with a pyridinyl group, but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for further research and development.
Biological Activity
2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 332.4 g/mol
- CAS Number : 2034428-85-6
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrazinyl Intermediate : Reaction of 3-aminopyridine with 2-bromoacetophenone.
- Coupling Reaction : The pyrazinyl intermediate is coupled with phenylacetic acid using EDCI as a coupling reagent.
- Amidation : Final reaction with butanoyl chloride to yield the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Candida albicans | Moderate activity |
| Micrococcus luteus | Selective action |
These results suggest that the compound has the potential to serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3 cells) revealed promising results, indicating that the compound may possess selective toxicity against cancer cells while being less harmful to normal cells. The MTT assay results showed that the compound had a favorable safety profile, which is crucial for therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between the compound and its biological targets, such as DNA gyrase and MurD. The compound demonstrated strong binding affinity through multiple interactions, including hydrogen bonds and pi-stacking interactions.
Case Studies
A recent study evaluated a series of compounds related to this class and highlighted the importance of structural modifications in enhancing biological activity. Compounds with similar structures were tested for their antibacterial effects, revealing that specific functional groups significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
-
Step 1 : Substitution reactions (e.g., coupling pyridine and pyrazine precursors under alkaline conditions to form the pyrazin-2-ylmethyl scaffold) .
-
Step 2 : Amide bond formation via condensation between the butanamide moiety and the pyrazine intermediate, often using coupling agents like EDC/HOBt .
-
Optimization : Solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., palladium for cross-coupling) significantly impact yield. For example, DMF enhances solubility of polar intermediates, while palladium catalysts improve regioselectivity .
Table 1 : Synthesis Optimization Parameters
Parameter Typical Range Impact on Yield/Purity Catalyst (Pd) 5–10 mol% Increases yield by 20–30% Reaction Temp. 80–100°C Higher temps reduce side products Solvent Polarity DMF > DCM DMF improves intermediate solubility
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its heterocyclic core?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments (e.g., distinguishing pyridine vs. pyrazine protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated 421.48 g/mol vs. observed) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrazine-pyridine linkage .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-based inhibitors .
- Antimicrobial Screening : Use microdilution assays against Gram+/Gram– bacteria, noting the role of the phenyl group in membrane penetration .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
-
Core Modifications : Replace the phenyl group with halogenated analogs (e.g., 2-bromophenyl) to enhance target binding via halogen interactions .
-
Side Chain Variations : Substitute the butanamide with shorter/longer alkyl chains to modulate lipophilicity (logP) and bioavailability .
-
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like ATP-binding pockets .
Table 2 : SAR Trends in Analogous Compounds
Modification Bioactivity Impact 2-Bromophenyl 2× increase in kinase inhibition Propylamide vs. Butanamide Higher logP correlates with improved cytotoxicity
Q. How can researchers resolve contradictions in reported synthesis yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) .
- Batch-to-Batch Analysis : Use HPLC to assess purity (>95% required for reliable bioassays) .
- Meta-Analysis : Compare datasets across studies (e.g., IC variability in kinase assays may stem from assay protocols) .
Q. What strategies are effective for target identification and mechanistic studies?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify downstream pathways (e.g., apoptosis markers) .
- Crystallography : Co-crystallize the compound with purified kinase domains to map binding modes .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Methodological Answer :
- Prodrug Design : Introduce ester groups to enhance solubility, which hydrolyze in vivo to active form .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., pyridine N-oxidation) and block with fluorine substitutions .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar analogs?
- Methodological Answer :
- Steric Effects : Bulkier substituents (e.g., tert-butyl) may hinder target access despite similar logP .
- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in culture media) .
- Epistatic Interactions : Off-target effects in complex biological systems (e.g., immune modulation in vivo vs. in vitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
